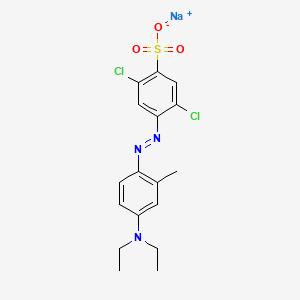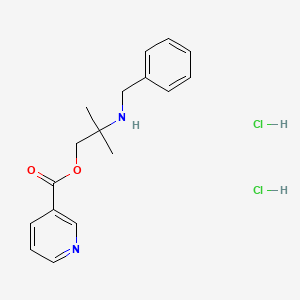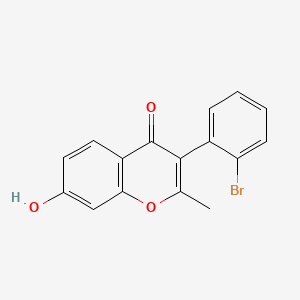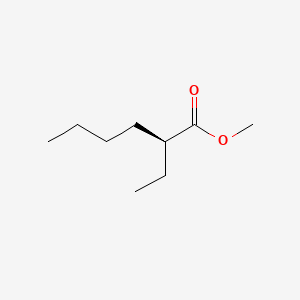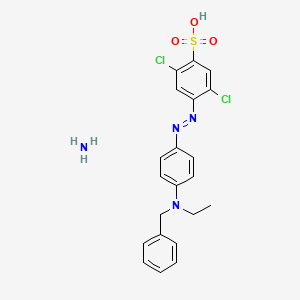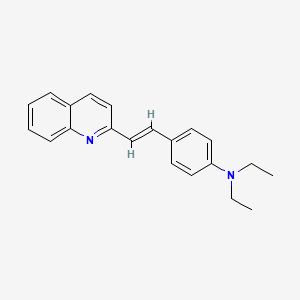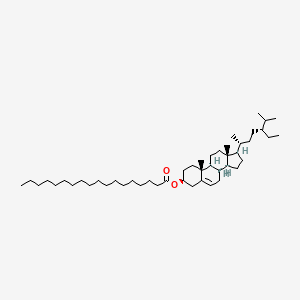
Stigmast-5-en-3-ol, octadecanoate, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a compound belonging to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is known for its presence in various plant sources and has been studied for its potential health benefits and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- can be synthesized through several chemical routes. One common method involves the esterification of stigmast-5-en-3-ol with octadecanoic acid (stearic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. The extraction process may use solvents like ethanol or hexane to isolate the phytosterols, which are then subjected to esterification reactions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Stigmast-5-en-3-ol, octadecanoate, (3beta)- has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential cholesterol-lowering effects and anti-inflammatory properties.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Additionally, it may modulate inflammatory pathways and exhibit antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and anticancer properties.
Campesterol: Similar in structure and function, often found in combination with other phytosterols.
Uniqueness
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is unique due to its specific esterified form, which may enhance its bioavailability and efficacy in certain applications compared to its non-esterified counterparts.
Properties
CAS No. |
34137-25-2 |
|---|---|
Molecular Formula |
C47H84O2 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChI Key |
ZXGIHLGVUYXAEI-QXKOIZLYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


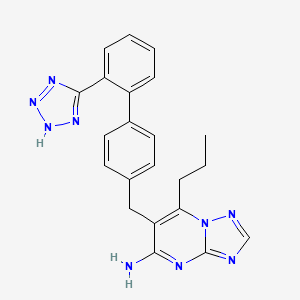
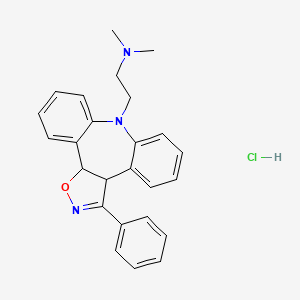
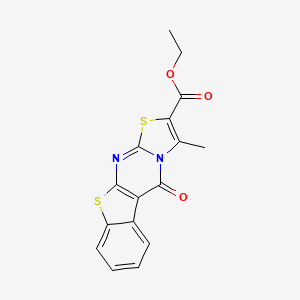

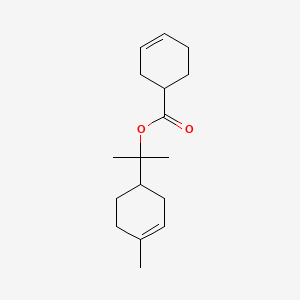
![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
